molecular formula C5H6OS B153581 3-Thiophenemethanol CAS No. 71637-34-8

3-Thiophenemethanol

Cat. No. B153581
CAS RN: 71637-34-8
M. Wt: 114.17 g/mol
InChI Key: BOWIFWCBNWWZOG-UHFFFAOYSA-N
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Description

3-Thiophenemethanol is a sulfur-containing heterocyclic compound that is structurally related to thiophene, with the addition of a methanol group at the 3-position on the thiophene ring. This compound is of interest due to its potential applications in material science, pharmaceuticals, and as a precursor for various chemical reactions and polymerizations .

Synthesis Analysis

The synthesis of 3-Thiophenemethanol has been approached through various methods. A novel process has been reported where 3-methylthiophene is chain-brominated and then directly hydrolyzed to produce 3-Thiophenemethanol. This method provides a high purity product with an overall yield of 51.6% and 97.8% purity, surpassing traditional processes . Additionally, 3-Thiophenemethanol can be synthesized from dimethyl 3-hydroxythiophene-2,5-dicarboxylate, which serves as a precursor for electropolymerization .

Molecular Structure Analysis

The molecular structure of 3-Thiophenemethanol and its derivatives has been studied through various techniques, including X-ray crystallography. The crystal structure of related compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been reported, providing insights into the molecular arrangements and potential interactions within the crystal lattice .

Chemical Reactions Analysis

3-Thiophenemethanol undergoes various chemical reactions, including electropolymerization, which has been compared with 3-methylthiophene. The presence of the -CH2OH substituent plays a crucial role in the polymerization process, leading to the formation of electro-inactive polymer deposits on the working electrode . Furthermore, alpha,alpha-disubstituted 3-thiophenemethanols can undergo selective diarylation with cleavage of the C-H and C-C bonds to yield 2,3-diarylthiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Thiophenemethanol and its derivatives have been explored through their electrochemical behavior. The electrochemical polymerization properties of 3-Thiophenemethanol differ significantly from those of 3-methylthiophene, which is attributed to the nucleophilicity of the -CH2OH substituent . Additionally, the electrochemical synthesis and characterization of copolymers derived from 3-substituted thiophenes, including 3-Thiophenemethanol, have been investigated for applications in electrochromic displays .

Scientific Research Applications

Electrochemistry and Polymerization

  • Electrochemical Polymerization Properties : A study by Pohjakallio and Sundholm (1993) compared the electrochemical polymerization properties of 3-thiophenemethanol and 3-methylthiophene. It was found that the polymerization of both monomers and the electrochemical properties of the corresponding polymers were different, attributed to the nucleophilicity of the -CH2OH substituent in 3-thiophenemethanol (Pohjakallio & Sundholm, 1993).

Chemical Reactions and Synthesis

  • Palladium-Catalyzed Selective Diarylation : Nakano, Satoh, and Miura (2006) demonstrated that alpha,alpha-disubstituted 3-thiophenemethanols undergo selective diarylation, accompanied by cleavage of the C-H and C-C bonds, producing 2,3-diarylthiophenes (Nakano, Satoh, & Miura, 2006).

Synthesis of Copolymers

  • Electrochemical Synthesis of Copolymers : Alves et al. (2010) explored the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers, suitable for applications in electrochromic displays. They investigated monomers like 3-thiophenemethanol for their oxidation potentials and the solubility of the resulting copolymers (Alves, Calado, Donnici, & Matencio, 2010).

Novel Synthesis Methods

  • Preparation of 3-Thiophenemethanol : Shao-min Ding (2004) provided a novel process for preparing highly pure 3-thiophenemethanol, yielding a product with higher purity and yield compared to traditional processes (Ding Shao-min, 2004).

Fluorescent Probes and Imaging

  • Fluorescent Probe for Living Cell Imaging : A study by Das et al. (2012) revealed that a naphthalene-based thiophene derivative can act as a Cr3+ selective turn-on fluorescence probe in aqueous methanol, showing potential for detecting intracellular Cr3+ in contaminated living cells (Das et al., 2012).

Material Science and Pharmaceuticals

  • Structural Studies and Applications : Nagaraju et al. (2018) discussed the importance of substituted thiophenes in material science and pharmaceuticals, highlighting their diverse biological activities and applications in fields like organic electronics (Nagaraju et al., 2018).

Nanotechnology and Electronics

  • Fabrication of Robust Nanowires : Hammer et al. (2011) investigated poly(3-hexyl thiophene)-based diblock copolymers, including those with 3-thiophenemethanol, for their assembly into robust nanowire structures, useful in various electronic applications (Hammer, Bokel, Hayward, & Emrick, 2011).

Safety And Hazards

3-Thiophenemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Thiophenemethanol involve its use in the synthesis of various ether and ester derivatives . It also has potential applications in electrochromic displays due to its use in the preparation of 3-substituted thiophene conducting copolymers .

properties

IUPAC Name

thiophen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWIFWCBNWWZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221883
Record name Thiophene-3-methanol
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenemethanol

CAS RN

71637-34-8
Record name 3-Thiophenemethanol
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Record name 3-Thiophenemethanol
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Record name Thiophene-3-methanol
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Record name Thiophene-3-methanol
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Record name 3-THIOPHENEMETHANOL
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Record name 3-Thiophenemethanol
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Synthesis routes and methods

Procedure details

The syntheses of the initial hydroxymethyl polymer and O-alkyl derivatives are outlined in Schemes 1 and 2, respectively. The synthesis of the monomer 3,3′″-Didodecylquaterthiophene was obtained as reported in the literature in 75% yield by Stille coupling of two equivalents of 2-bromododecylthiophene with 5,5′-bis(trimethyltin)-2,2′-bithiophene.72 2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene was then subjected to bromination using two equivalents of n-bromosuccinimide (NBS) in chloroform/acetic acid. The product was confirmed by the appearance of a singlet peak at 6.89 ppm in 1H NMR corresponding to the C—H proton at the 2-position of the thiophene ring. Thiophen-3-ylmethyl acetate was synthesized from thiophen-3-ylmethanol, which when subjected to acetylation using acetyl chloride in presence of DMAP as a catalyst resulted in the desired compound in good yield.73 Thien-3-ylmethanol was obtained from the reduction of thiophene-3-carboxaldehyde using LiAlH4. 1H NMR confirmed the product. A functionalized TTF derivative was synthesized by subjecting TTF to monolithiation using lithium diisoproplyamide as reported in the literature. The monolithiated product hence formed was formylated using N-methyl-N-phenylformamide, which then upon reduction with NaBH4 in methanol resulted in 4-formyltetrathiafulvalene.74 4-Formyltetrathiafulvalene was then substituted with 1,8-dibromooctane in a THF/DMF solvent mixture, which resulted in 4-(((8-bromooctyl)oxy)methyl)-2,2′-bi(1,3-dithiolylidene) in 65% yield. The product was confirmed by the disappearance of the —OH peak at 1.9 ppm and the appearance of two different types of triplet at 3.40 ppm and 3.42 ppm.
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5,5′-bis(trimethyltin) 2,2′-bithiophene
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2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
216
Citations
M Pohjakallio, G Sundholm - Synthetic metals, 1993 - Elsevier
… of 3-thiophenemethanol differs from that of 3-methylthiophene only by one OH group. In order to compare the electrochemical polymerization properties of 3-thiophenemethanol and 3-…
Number of citations: 15 www.sciencedirect.com
MRA Alves, HDR Calado, CL Donnici… - Journal of the Brazilian …, 2011 - SciELO Brasil
… The polymers poly(3-methoxythiophene) (PMOT) and poly(3-thiophenemethanol) (PTM) were obtained after 2 h reaction. The poly(3-thiopheneethanol) (PTE) was obtained after 3 h. …
Number of citations: 17 www.scielo.br
GM Coppola, RE Damon, H Yu - Journal of heterocyclic …, 1996 - Wiley Online Library
… methylethyl)-3-thiophenemethanol (33). To a solution of 4.0 g (7 rnmoles) of 32 in 75 ml of tetrahydrofuran at 0 was added dropwise 30 ml of a 1.0M solution of diisobutylaluminum …
Number of citations: 13 onlinelibrary.wiley.com
Y Inamori, C Muro, K Osaka, Y Funakoshi… - Bioscience …, 1994 - Taylor & Francis
3-Thiophenecarboxylic acid (1) showed strong growth-inhibitory activity toward the following plants but not Glycine max Merrill; Brassica campestris subsp. rapa Hook. fil. et Anders, …
Number of citations: 3 www.tandfonline.com
MRA Alves, HDR Calado, CL Donnici, T Matencio - Synthetic Metals, 2010 - Elsevier
This work presents the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers suitable for applications in electrochromic displays. The 3-…
Number of citations: 35 www.sciencedirect.com
Y Watanabe, T Mihara, N Koide - Macromolecules, 1997 - ACS Publications
… 3-Thiophenemethanol was the starting material for the dibromothiophene monomers. 2,5-Dibromo-3-thiophenemethanol (1) was synthesized by bromination of 3-thiophenemethanol …
Number of citations: 13 pubs.acs.org
S Alkan, LK Toppare, Y Hepuzer, Y Yagci - 2001 - open.metu.edu.tr
… 4,4' Azobis 4-cyano3-thiophenemethyl pentanate (ACTMP) was synthesized from 3-Thiophenemethanol and 4,4'-Azobis (4-cyanopentanoyl chloride). ACTMP was further used in the …
Number of citations: 24 open.metu.edu.tr
Z Li, A Ganesan - Synlett, 1998 - thieme-connect.com
… Abstract: Lithiation of polymer-bound 3-furanmethanol and 3thiophenemethanol followed by the addition of electrophiles and resin cleavage afforded 2,4-disubsituted furans and …
Number of citations: 11 www.thieme-connect.com
J Hou, B Zhang, D Li, Y Fu, G Liu… - Journal of Materials …, 2019 - pubs.rsc.org
… , we reported the synthesis of poly(3-hexylthiophene) functionalized graphene oxide (GO-P3HT) nanosheets, in which P3HT was grafted on the surface of 3-thiophenemethanol …
Number of citations: 17 pubs.rsc.org
LR Warner, DD Russell… - Proceedings of the 15th …, 2003 - ieeexplore.ieee.org
… A functianalized form of thiophene (3thiophenemethanol) is … (benzene template) with 3-thiophenemethanol in the presence of … 3thiophenemethanol is a clear, colorless liquid obtained …
Number of citations: 0 ieeexplore.ieee.org

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